molecular formula C21H29Cl2N3O2 B1677864 Picumeterol CAS No. 130641-36-0

Picumeterol

Cat. No.: B1677864
CAS No.: 130641-36-0
M. Wt: 426.4 g/mol
InChI Key: NUBLQEKABJXICM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picumeterol (GR114297A) is a potent and selective β2-adrenoceptor agonist developed for the treatment of asthma and related respiratory diseases. Structurally, it is the pure R-enantiomer of the racemic compound GR63411B, with the molecular formula C21H29Cl2N3O2 and a lipophilic profile that enhances its retention in airway tissues . Preclinical studies demonstrate its ability to induce prolonged relaxation of airway smooth muscle in vitro, attributed to its high β2-receptor selectivity and lipophilicity (logD ≈ 8.7) . Clinically, however, its bronchodilator effects are short-acting (<6 hours), contrasting with its in vitro persistence and suggesting a dissociation between receptor binding and functional outcomes .

Preparation Methods

    Synthetic Routes: The synthetic routes for picumeterol involve chemical transformations to obtain the desired structure. Unfortunately, specific synthetic methods are not widely documented in the literature.

    Industrial Production: Information on industrial-scale production methods is limited. pharmaceutical companies like GSK Plc were involved in its development.

  • Chemical Reactions Analysis

      Reactivity: Picumeterol likely undergoes various reactions, including oxidation, reduction, and substitution.

      Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      In Medicine: Picumeterol has been studied for its bronchodilatory effects, making it relevant for treating asthma and other respiratory conditions.

      In Industry:

  • Mechanism of Action

      β2-Adrenergic Receptor Activation: Picumeterol acts as a full agonist at the β2-adrenergic receptor. Upon binding, it stimulates cAMP production, leading to bronchial smooth muscle relaxation.

      Molecular Targets and Pathways: The primary molecular target is the β2-adrenergic receptor, which activates downstream signaling pathways involved in bronchodilation.

  • Comparison with Similar Compounds

    Comparison with Similar β2-Adrenoceptor Agonists

    Pharmacological Properties

    The table below compares key pharmacological parameters of picumeterol with salbutamol, salmeterol, and sibenadet:

    Compound LogD (Lipophilicity) Intrinsic Activity (cAMP % of Isoprenaline) EC50 (nM) Duration (Clinical)
    This compound 8.7 ± 0.0 0.21 ± 0.01 8.8 ± 0.2 Short-acting (<6h)
    Salbutamol 6.6 ± 0.1 0.36 ± 0.04 6.6 ± 0.1 Short-acting (4–6h)
    Salmeterol 9.6 ± 0.1 0.25 ± 0.03 9.6 ± 0.1 Long-acting (>12h)
    Sibenadet 8.2 ± 0.3 0.34 ± 0.03 8.2 ± 0.3 Intermediate (8–10h)

    Data derived from human airway smooth muscle cells (HASMC) and clinical studies .

    Key Observations:

    Lipophilicity and Retention : this compound’s logD aligns with salmeterol and sibenadet, classifying it as highly lipophilic. Lipophilic agonists exhibit prolonged tissue retention, yet this compound’s clinical duration is shorter than salmeterol’s, likely due to its lower intrinsic activity (0.21 vs. 0.25 for salmeterol) and rapid systemic clearance .

    Intrinsic Activity vs. Efficacy : Despite comparable β2-receptor affinity, this compound’s intrinsic activity is lower than salbutamol (0.36) and sibenadet (0.34), explaining its reduced cAMP generation and shorter bronchodilation .

    Enantiomeric Purity : As a pure R-enantiomer, this compound avoids the adverse effects associated with racemic mixtures (e.g., tachycardia from S-isomers), enhancing therapeutic specificity .

    Clinical Outcomes

    A 2003 clinical trial compared this compound and its racemic form (GR63411B) in asthmatics:

    Parameter This compound GR63411B Placebo
    FEV1 Improvement +15% +14% +2%
    PC20 (MCh) Change No effect No effect No effect
    Duration of Action 4–6 hours 4–6 hours

    FEV1 = Forced Expiratory Volume in 1 second; PC20 = Provocative Concentration of Methacholine Causing 20% FEV1 Decline .

    This compound failed to reduce airway hyperresponsiveness (PC20) despite bronchodilation, a paradox also observed with salmeterol. This dissociation suggests that β2-agonists may require higher intrinsic activity or additional anti-inflammatory mechanisms to modulate hyperreactivity .

    Mechanism of Action Discrepancies

    • In Vitro vs. In Vivo : this compound’s in vitro retention in HASMC (via lipophilicity) contrasts with its short clinical duration, likely due to rapid metabolism or inefficient receptor coupling in vivo .
    • Lipophilicity vs. Functional Selectivity : While lipophilicity enhances tissue penetration, this compound’s low intrinsic activity limits sustained receptor activation compared to salmeterol, which combines high lipophilicity with a unique “exosite” binding mechanism .

    Biological Activity

    Picumeterol, also known as (+)-GR114297A, is a potent and selective β2-adrenoceptor agonist. It has been primarily investigated for its therapeutic potential in treating respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

    This compound exerts its biological effects primarily through the activation of β2-adrenergic receptors located in the smooth muscle of the airways. This activation leads to bronchodilation, which is the relaxation of bronchial smooth muscle, thereby improving airflow and alleviating symptoms associated with respiratory conditions. The selectivity of this compound for β2 receptors over β1 receptors minimizes cardiovascular side effects typically associated with non-selective β-agonists .

    Pharmacological Properties

    The pharmacological profile of this compound includes:

    • Potency : this compound is recognized for its high potency as a β2-adrenergic agonist. Studies have shown that it has a significant bronchodilator effect at lower doses compared to other β2-agonists.
    • Selectivity : Its selectivity for β2 receptors allows for targeted therapeutic effects with reduced adverse reactions.
    • Duration of Action : Research indicates that this compound has a prolonged duration of action, making it suitable for both acute and chronic management of respiratory conditions.

    Case Studies and Research Findings

    Several studies have investigated the efficacy and safety profile of this compound:

    • Pharmacokinetics Study : A study conducted on rats and dogs assessed the pharmacokinetics of this compound following administration. It was found that the compound exhibited rapid absorption and distribution, with a half-life conducive to effective bronchodilation .
    • Clinical Trials : Clinical trials evaluating the efficacy of this compound in patients with asthma demonstrated significant improvements in lung function and reduction in symptom severity when compared to placebo groups. The trials highlighted its potential as a first-line treatment option for asthma management.
    • Comparative Studies : In comparative studies with other β2-agonists, this compound showed superior bronchodilation effects and a favorable safety profile. This was particularly evident in patients who experienced adverse effects from traditional treatments .

    Data Table: Summary of Key Findings

    Study TypeFindings
    PharmacokineticsRapid absorption; prolonged half-life; effective distribution in respiratory tissues .
    Clinical TrialsSignificant improvement in lung function; reduced symptom severity compared to placebo.
    Comparative StudiesSuperior efficacy over traditional β2-agonists; favorable safety profile .

    Q & A

    Basic Research Questions

    Q. What is the molecular mechanism of Picumeterol as a β2-adrenergic receptor agonist, and how does this inform experimental design?

    this compound selectively activates β2-adrenergic receptors, inducing prolonged airway smooth muscle relaxation. Its molecular structure (C₂₁H₂₉Cl₂N₃O₂) and stereospecific R-enantiomer configuration are critical for receptor binding efficiency . To study this mechanism, researchers should employ in vitro assays (e.g., cAMP accumulation in transfected HEK-293 cells) and in vivo models (e.g., bronchoconstriction reversal in murine asthma models). Dose-response curves and receptor-binding kinetics (e.g., radioligand displacement assays) are essential to quantify potency and selectivity .

    Q. What validated experimental models are recommended for evaluating this compound’s efficacy in preclinical studies?

    • Airway Hyperresponsiveness (AHR) Models : Use ovalbumin-sensitized mice or guinea pigs to mimic asthma pathophysiology. Measure airway resistance via forced oscillation techniques .
    • Isolated Tracheal Rings : Assess relaxation effects in organ baths with pre-contraction induced by histamine or acetylcholine .
    • Safety Profiling : Monitor cardiovascular side effects (e.g., heart rate changes in telemetry-equipped animals) to evaluate β1 vs. β2 receptor selectivity .

    Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

    Follow stringent synthesis protocols with chiral resolution techniques to isolate the R-enantiomer. Characterize purity via HPLC (≥99%) and confirm structural identity using NMR and high-resolution mass spectrometry. For known compounds, cross-reference spectral data with prior literature; for novel derivatives, provide full crystallographic or spectroscopic validation .

    Advanced Research Questions

    Q. How should a PICOT framework be applied to design clinical trials investigating this compound’s long-term safety in asthma patients?

    • Population (P) : Adults with moderate-to-severe asthma (FEV₁ ≤ 65% predicted).
    • Intervention (I) : Daily inhaled this compound (12 μg) for 24 weeks.
    • Comparison (C) : Placebo or salmeterol (50 μg twice daily).
    • Outcome (O) : Incidence of adverse events (e.g., tachycardia, tremors) and exacerbation rates.
    • Time (T) : 6-month follow-up. This structure ensures alignment with regulatory requirements and facilitates systematic literature reviews to identify evidence gaps .

    Q. What methodologies are effective for resolving contradictions in pharmacokinetic (PK) data across this compound studies?

    • Meta-Analysis : Aggregate PK data from Phase I trials using standardized criteria (e.g., bioavailability, half-life). Apply random-effects models to account for inter-study heterogeneity.
    • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) simulations to predict tissue-specific distribution and metabolizer phenotypes (e.g., CYP2D6 polymorphisms) .
    • Analytical Harmonization : Validate LC-MS/MS protocols across labs to minimize variability in plasma concentration measurements .

    Q. How can researchers optimize in vivo models to study this compound’s effects on airway remodeling in chronic asthma?

    • Chronic Exposure Models : Expose mice to house dust mite extract for 8–12 weeks. Assess collagen deposition (Masson’s trichrome staining) and smooth muscle hyperplasia (α-SMA immunohistochemistry).
    • Outcome Metrics : Quantify TGF-β1 levels in bronchoalveolar lavage fluid and correlate with histopathological changes.
    • Control for Confounders : Include sham-treated cohorts and monitor weight gain/loss to exclude systemic toxicity .

    Q. What statistical approaches are recommended for analyzing dose-dependent efficacy and safety data in this compound trials?

    • Mixed-Effects Models : Account for repeated measures (e.g., FEV₁ changes over time) and inter-patient variability.
    • Benefit-Risk Analysis : Use composite endpoints (e.g., efficacy-to-safety ratio) with sensitivity analysis to weigh bronchodilation against adverse events.
    • Bayesian Adaptive Designs : Adjust dosing regimens in real-time during Phase II trials to identify optimal therapeutic windows .

    Q. Methodological Best Practices

    Q. How to structure a research question comparing this compound with other β2-agonists using the FINER criteria?

    • Feasible : Ensure access to patient cohorts and comparator drugs (e.g., salmeterol, formoterol).
    • Interesting : Focus on understudied outcomes like patient-reported quality of life.
    • Novel : Investigate this compound’s anti-inflammatory effects via non-cAMP pathways (e.g., MAPK inhibition).
    • Ethical : Obtain IRB approval for placebo arms in vulnerable populations.
    • Relevant : Align with WHO asthma management guidelines .

    Q. What are the key inclusion/exclusion criteria for systematic reviews of this compound’s clinical efficacy?

    • Inclusion : RCTs with double-blinding, ≥50 participants, and validated outcome measures (e.g., ACQ-6 scores).
    • Exclusion : Studies with high attrition rates (>20%) or non-standardized dosing.
    • Risk of Bias Assessment : Use Cochrane RoB 2.0 tool to evaluate randomization, allocation concealment, and outcome reporting .

    Q. How to report experimental details in manuscripts to ensure replicability?

    • Materials : Specify batch numbers, purity, and suppliers of this compound and reagents.
    • Methods : Describe animal housing conditions (e.g., temperature, light cycles) and anesthesia protocols.
    • Data Transparency : Deposit raw datasets in repositories like Figshare and cite DOIs in the manuscript .

    Properties

    CAS No.

    130641-36-0

    Molecular Formula

    C21H29Cl2N3O2

    Molecular Weight

    426.4 g/mol

    IUPAC Name

    (1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol

    InChI

    InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1

    InChI Key

    NUBLQEKABJXICM-FQEVSTJZSA-N

    SMILES

    C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O

    Isomeric SMILES

    C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O

    Canonical SMILES

    C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O

    Appearance

    Solid powder

    Key on ui other cas no.

    130641-36-0

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    GR 114297A
    GR 114744A
    GR 63411
    GR-114297A
    GR-114744A
    GR-63411
    picumeterol
    picumeterol fumarate

    Origin of Product

    United States

    Synthesis routes and methods I

    Procedure details

    4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde (0.56 g) and 6-[2-(2-pyridinyl)ethoxy]hexanamine (0.40 g) were dissolved in benzene (10 ml) and heated under reflux for 1 h using a Dean-Stark water trap. The solution was cooled, evaporated in vacuo and the residue dissolved in methanol (10 ml). Sodium borohydride (0.38 g) was added portionwise at 0°-5° over 0.5 h with stirring. The solution was allowed to stand overnight then evaporated in vacuo. The residue was partitioned between water (50 ml) containing 2N sodium carbonate (4 ml) and ethyl acetate (60 ml). The organic phase was dried, evaporated in vacuo and the residue purified by FCC eluting with System C (90:10:1) to afford a gum. Trituration with hexane gave the title compound (85 mg) as a colourless powder m.p. 93°-96°, t.l.c. (System A 39:10:1) Rf 0.44.
    Name
    4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde
    Quantity
    0.56 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    A solution of 5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone (80 mg) and 2N hydrochloric acid (1 ml) in THF (5 ml) was heated at 80° for 2 h. The solvent was evaporated and the aqueous residue extracted with ethyl acetate (2×25 ml). The aqueous layer was basified with 2N sodium hydroxide solution to pH10 and extracted with ethyl acetate (3×25 ml). The combined extracts were dried and evaporated to leave a pale yellow gum (70 mg). Crystallisation from ethyl acetate/n-hexane gave the title compound as a white crystalline solid m.p. 97.5°-100°, t.l.c. (System A 39:10:1) Rf 0.44.
    Name
    5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone
    Quantity
    80 mg
    Type
    reactant
    Reaction Step One
    Quantity
    1 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    5 mL
    Type
    solvent
    Reaction Step One
    Name

    Synthesis routes and methods III

    Procedure details

    4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol (1.1 g) was hydrogenated over pre-reduced 10% palladium oxide on carbon (50% aqueous paste, 200 mg) in ethanol (10 ml) containing hydrochloric acid (conc. HCl/ethanol, 1:9 v/v, 4 ml). The catalyst was removed by filtration through hyflo, the solvent was evaporated and the residual oil was partitioned between 8% sodium bicarbonate (25 ml) and ethyl acetate (25 ml). The organic layer was washed with 8% sodium bicarbonate, water and brine, dried and concentrated to an orange oil which was purified by FCC eluting with System C (95:5:1→90:10:1) to give a yellow oil which was triturated with ether-hexane to give the title compound as a white solid (280 mg) m.p. 94°-96°.
    Name
    4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol
    Quantity
    1.1 g
    Type
    reactant
    Reaction Step One
    Quantity
    4 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Three
    Name
    palladium oxide
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step Four

    Synthesis routes and methods IV

    Procedure details

    Sodium borohydride (0.16 g) was added portionwise over 5 min to a solution of 1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone (0.44 g) in methanol (7 ml) at 0°-5° with stirring. After 1.5 h, the solution was evaporated in vacuo and the residue partitioned between water (60 ml) and ethyl acetate (100 ml). The organic phase was dried and evaporated in vacuo to a gum which was purified by FCC eluting with System C (90:10:1) to afford a product, which was triturated with hexane (2 ml) to give the title compound as a colourless powder (47 mg), m.p. 94.5°-96.5°, t.l.c. (System A 39:10:1) Rf 0.44.
    Quantity
    0.16 g
    Type
    reactant
    Reaction Step One
    Name
    1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone
    Quantity
    0.44 g
    Type
    reactant
    Reaction Step One
    Quantity
    7 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.